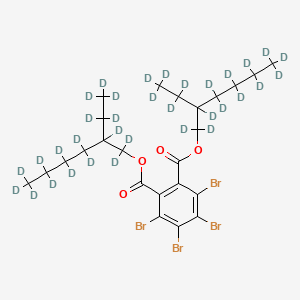
8(17),12E,14-Labdatrien-20-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpene, a class of compounds known for their diverse biological activities. This compound is naturally found in the rhizomes of Isodon yuennanensis and has been studied for its potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8(17),12E,14-Labdatrien-20-oic acid typically involves the extraction from natural sources such as the rhizomes of Isodon yuennanensis . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the extraction process from natural sources remains the primary method of obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8(17),12E,14-Labdatrien-20-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aminophylline and Rp-cAMPS. The reaction conditions often involve in vitro experiments using isolated guinea pig trachea and in silico molecular docking/dynamics simulations .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties, such as increased smooth muscle relaxation .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8(17),12E,14-Labdatrien-20-oic acid involves the activation of the AC-cAMP-PKA pathway. This pathway is crucial for smooth muscle relaxation, and the compound’s lipophilic character likely contributes to its stability on the AC binding site . Molecular dynamic simulations have shown that the compound interacts with the catalytic dimer of AC, stabilizing it and promoting its activity .
Comparaison Avec Des Composés Similaires
8(17),12E,14-Labdatrien-20-oic acid is unique among labdane-type diterpenes due to its specific structure and biological activities. Similar compounds include:
Forskolin: Another labdane-type diterpene known for its ability to activate the AC-cAMP-PKA pathway.
Ferruginol: A diterpenoid with antifungal properties.
Chamaecydin: A diterpenoid with antifeedant activity against pest insects.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C20H30O2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(4S,4aR,8aS)-8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17-,20-/m0/s1 |
Clé InChI |
VLQWZUQLAWRAFU-PZFAHHJVSA-N |
SMILES isomérique |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C(=O)O)/C=C |
SMILES canonique |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


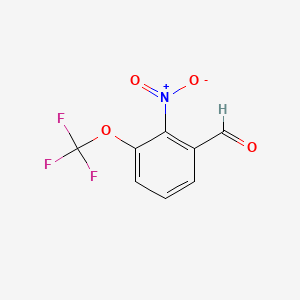
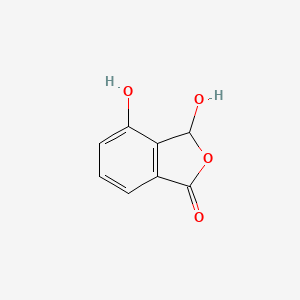
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)

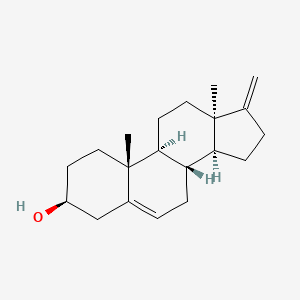


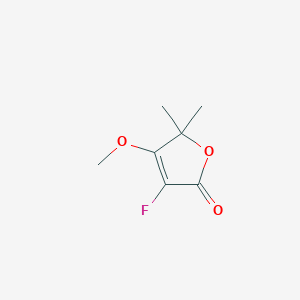
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
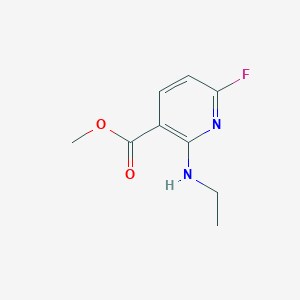
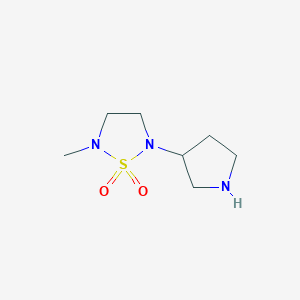
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)
